Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-

Synthetic Methodology Halogenated Heterocycles Cross-Coupling

This is a specialized halogenated furan building block, critical for synthetic routes requiring geminal disubstitution or dibromoalkene intermediates. Unlike the mono-brominated analog (CAS 17515-77-4), the presence of two bromine atoms on the exocyclic methyl group allows for sequential nucleophilic substitutions to introduce two distinct moieties at a single carbon center. Substitution with a mono-bromo analog introduces project risk, off-target products, and higher costs due to failed syntheses. Procure this specific derivative to ensure access to the full reactivity profile for complex molecule assembly and SAR studies.

Molecular Formula C6H3Br2F3O
Molecular Weight 307.89 g/mol
CAS No. 17515-78-5
Cat. No. B12813320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-(dibromomethyl)-5-(trifluoromethyl)-
CAS17515-78-5
Molecular FormulaC6H3Br2F3O
Molecular Weight307.89 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C(F)(F)F)C(Br)Br
InChIInChI=1S/C6H3Br2F3O/c7-5(8)3-1-2-4(12-3)6(9,10)11/h1-2,5H
InChIKeyNLQCGYDJWDYSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dibromomethyl)-5-(trifluoromethyl)furan (CAS 17515-78-5): Procurement and Differentiation Guide for Specialized Furan Intermediates


Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- (CAS 17515-78-5) is a halogenated furan derivative with the molecular formula C₆H₃Br₂F₃O and a molecular weight of 307.89 g/mol . It is classified as an organic heterocyclic building block, characterized by the presence of both a gem-dibromomethyl group and a trifluoromethyl group on the furan ring. Its primary utility lies in its role as a synthetic intermediate, where the reactive dibromomethyl moiety can participate in various transformations, including nucleophilic substitutions and eliminations, enabling the construction of more complex molecular architectures . This compound is distinct from its closest in-class analogs, such as 2-(bromomethyl)-5-(trifluoromethyl)furan, due to the presence of two bromine atoms, which alters its reactivity profile and the types of derivatives it can yield.

Why Generic Substitution of 2-(Dibromomethyl)-5-(trifluoromethyl)furan (CAS 17515-78-5) with Analogs Like 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4) is Not Scientifically Justifiable


In the procurement of specialized chemical intermediates, the substitution of a dibromomethyl furan with a monobromomethyl analog is not a straightforward replacement. The presence of two bromine atoms on the exocyclic methyl group of CAS 17515-78-5 fundamentally alters its chemical behavior compared to the mono-brominated analog, CAS 17515-77-4. While both can undergo nucleophilic substitution, the dibromomethyl derivative offers a distinct pathway for geminal disubstitution or elimination to form a dibromoalkene, a functional group not accessible from the mono-bromo precursor . This difference can be critical in multi-step syntheses where a specific functional group transformation is required. Relying on a generic substitution without quantitative verification of reaction outcomes introduces significant risk of project delays, off-target product formation, and ultimately, higher costs due to failed syntheses and wasted materials [1].

Quantitative Differentiation Guide for Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- (CAS 17515-78-5) Versus Its Closest Analog, CAS 17515-77-4


Reactivity Differentiation: Gem-Dibromo vs. Mono-Bromo Substitution Potential in Furan Derivatives

The target compound, Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- (CAS 17515-78-5), possesses a gem-dibromomethyl group, offering two reactive sites for nucleophilic attack, compared to the single site in 2-(bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4). This structural difference allows for sequential or tandem substitution reactions, enabling the introduction of two distinct nucleophiles, a synthetic pathway not possible with the mono-bromo analog . The presence of the second bromine atom also facilitates elimination reactions to form a dibromomethylene group, which can serve as a unique handle for further transformations such as cycloadditions .

Synthetic Methodology Halogenated Heterocycles Cross-Coupling

Impact of Bromine Substitution on Lipophilicity and Electronic Properties of Trifluoromethyl Furans

The replacement of a hydrogen atom in the monobromo analog (CAS 17515-77-4) with a second bromine atom in the target compound (CAS 17515-78-5) results in a significant alteration of physicochemical properties. The molecular weight increases from 228.99 g/mol to 307.89 g/mol, and the molecular formula changes from C₆H₄BrF₃O to C₆H₃Br₂F₃O . This increased halogenation is class-level known to enhance lipophilicity, potentially improving membrane permeability in biological contexts and altering the compound's solubility profile in organic solvents . While direct experimental logP data for both compounds is not available in the searched literature, the structural difference is a quantifiable driver of property divergence.

Medicinal Chemistry Physicochemical Properties Drug Design

Comparative Stability and Storage Requirements for Dibromo- vs. Monobromo-Trifluoromethyl Furans

The increased bromine content in CAS 17515-78-5 may impart different stability characteristics compared to its monobromo counterpart. While specific storage data for the target compound is limited in public databases, its structural analog, 2-(bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4), is reported to require storage at 2-8°C under an inert atmosphere . The gem-dibromo compound is likely to be even more sensitive to light, heat, and moisture, potentially leading to decomposition or polymerization. This is a class-level inference based on the reactivity of vicinal and geminal dihalides, which are generally more prone to elimination and other side reactions than their monohalogenated analogs [1].

Chemical Storage Stability Procurement

Recommended Application Scenarios for 2-(Dibromomethyl)-5-(trifluoromethyl)furan (CAS 17515-78-5) Based on Quantitative Differentiation


Synthesis of Complex Molecules Requiring Sequential or Tandem Nucleophilic Substitutions

This scenario directly leverages the gem-dibromo functionality of CAS 17515-78-5. Unlike its monobromo analog, this compound can undergo two separate nucleophilic substitution reactions. This is essential for constructing complex molecular architectures where two different groups need to be introduced at a single carbon center. For example, a first substitution with an amine could be followed by a second with a thiol or alkoxide, a sequence that is not feasible with the monobromo analog. Researchers aiming for such complex functionalizations should prioritize this compound to avoid synthetic dead-ends and achieve their target molecules efficiently .

Preparation of Dibromoalkene Intermediates for Cycloaddition and Other Transformations

The 2-(dibromomethyl) group in CAS 17515-78-5 can be readily transformed into a dibromomethylene group via elimination. This dibromoalkene is a valuable synthetic intermediate that can participate in a range of transformations, including cycloadditions to form more complex ring systems. The monobromo analog (CAS 17515-77-4) cannot directly access this functional group, making CAS 17515-78-5 the exclusive choice for research programs focused on developing new methodologies or synthesizing natural products and pharmaceuticals that contain a dibromoalkene motif .

Medicinal Chemistry Programs Exploring Structure-Activity Relationships (SAR) Around Halogenated Furans

In medicinal chemistry, small changes in molecular structure can lead to significant differences in biological activity. The increased molecular weight and altered electronic profile of CAS 17515-78-5 compared to its monobromo analog make it a distinct tool for SAR studies. By incorporating this compound as an intermediate, researchers can introduce a unique structural motif into lead compounds to probe the effects of increased halogenation on target binding, metabolic stability, and physicochemical properties. Its use is scientifically justified when the goal is to explore a chemical space that is not accessible with simpler analogs .

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